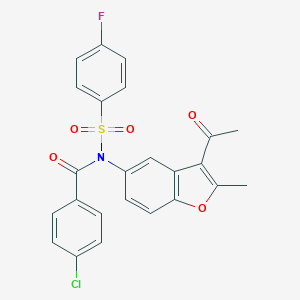
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide, also known as AMBS, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, this compound inhibits the activity of the proteasome, which plays a critical role in the degradation of proteins and the regulation of cell cycle progression. Inflammation research has shown that this compound inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. In cancer research, this compound has been shown to inhibit the activity of the proteasome, leading to the accumulation of proteins and the induction of apoptosis. In inflammation research, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, leading to the reduction of inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to activate the Nrf2/ARE pathway, leading to the reduction of oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide, including its potential use in combination with other drugs, its optimization for specific diseases, and its development as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential toxicity and side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action involves the inhibition of the proteasome, the NF-κB signaling pathway, and the activation of the Nrf2/ARE pathway. While this compound has several advantages for lab experiments, further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity and side effects. Overall, this compound has the potential to be a valuable therapeutic agent for a range of diseases and warrants further investigation.
Synthesemethoden
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-fluorobenzenesulfonyl chloride with 3-acetyl-2-methyl-1-benzofuran-5-amine, followed by the reaction of the resulting compound with 4-chlorobenzoyl chloride. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing tumor size in animal models. Inflammation research has also demonstrated the anti-inflammatory properties of this compound, which could be useful in treating inflammatory diseases such as arthritis and colitis. In neurodegenerative disorder research, this compound has shown neuroprotective effects and has the potential to be used in the treatment of Alzheimer's and Parkinson's diseases.
Eigenschaften
Molekularformel |
C24H17ClFNO5S |
|---|---|
Molekulargewicht |
485.9 g/mol |
IUPAC-Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(4-fluorophenyl)sulfonylbenzamide |
InChI |
InChI=1S/C24H17ClFNO5S/c1-14(28)23-15(2)32-22-12-9-19(13-21(22)23)27(24(29)16-3-5-17(25)6-4-16)33(30,31)20-10-7-18(26)8-11-20/h3-13H,1-2H3 |
InChI-Schlüssel |
OFIVPOWBQJZAAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


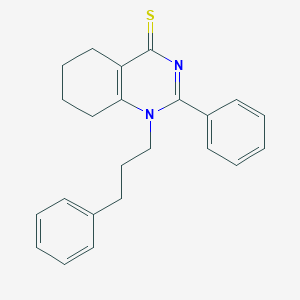
![4-isopropyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B284895.png)

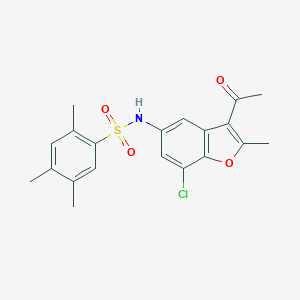

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B284910.png)
![4-[(4-Methylbenzoyl)(2-thienylsulfonyl)amino]phenyl 4-methylbenzoate](/img/structure/B284911.png)
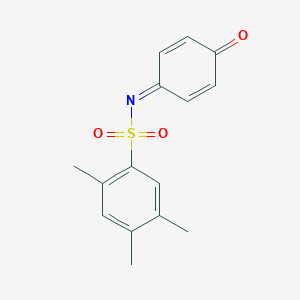
![5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B284923.png)
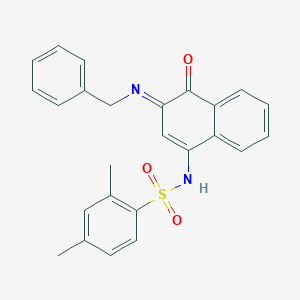
![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)

